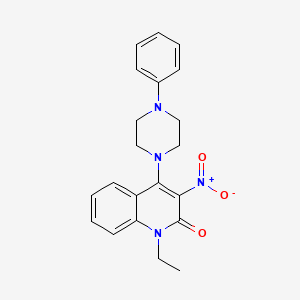

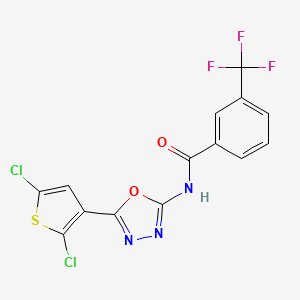

![molecular formula C23H26N2O2 B2669083 2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane CAS No. 176706-98-2](/img/structure/B2669083.png)

2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane” is a chiral nitrogen ligand used for enantioselective synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the formation of bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Molecular Structure Analysis

The molecular formula of “this compound” is C20H20N2O2 . The molecular weight is 320.39 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 362.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has six rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Coordination Behavior and Complex Formation

Bis(oxazoline) ligands, including variants of 2,2-bis(oxazolin-2-yl)propane, have been utilized to study coordination behaviors and complex formations with metals. For example, these ligands have been used to create complexes with η6-benzeneruthenium(II), exhibiting interesting coordination behaviors and dynamic NMR features, which are crucial for understanding the molecular structures and reactivity of metal-organic frameworks (Kurosawa et al., 1998).

Asymmetric Catalysis

The chiral nature of bis(oxazoline) ligands has found extensive application in asymmetric catalysis. Research shows that these ligands, when used in coordination with metals like Mg(II), can catalyze Diels-Alder reactions with high enantioselectivity, enabling the synthesis of complex organic compounds with specific chirality. This application is critical in the pharmaceutical industry for the production of enantiomerically pure substances (Crosignani et al., 1998).

Structural Characterization of Coordination Polymers

Bis(oxazoline) ligands have facilitated the synthesis and structural characterization of novel coordination polymers with metals such as silver, demonstrating unique structural features like infinite single-stranded helical coordination polymers. These findings contribute to the development of new materials with potential applications in catalysis, molecular recognition, and as components in electronic devices (Ma & Wu, 2001).

Polymerization Reactions

Research has also explored the use of bis(oxazoline) ligands in polymerization reactions, leading to the development of new polymeric materials. For instance, aromatic bis(oxazolines) have been reacted with aliphatic dicarboxylic acids to create poly(ester amide)s, revealing the influence of the structure of comonomers on the properties of the resulting polymers. This area of research opens up new possibilities for the design and synthesis of functional polymers for various applications (Lustoň et al., 2007).

Catalysis and Synthesis of Organic Compounds

The catalytic capabilities of bis(oxazoline)-metal complexes extend to various organic reactions, including cyclopropanation and the Michael reaction, showcasing their efficiency and versatility as catalysts. These reactions are fundamental in organic synthesis, enabling the construction of complex molecular architectures with significant implications for pharmaceutical synthesis and material science (Burguete et al., 2000).

Wirkmechanismus

“2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane” can act as a catalyst for the enantioselective hydrosilylation of ketones. It can also serve as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes. Furthermore, it can act as a ligand in the formation of copper(I) halide complexes, which are applicable in the synthesis of coordination polymers .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKCKAKYRQUVRK-PMACEKPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2669000.png)

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)

![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)

![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2669006.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2669013.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2669014.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)